N-(2-phenylethyl)-4-propoxybenzamide
Description
N-(2-phenylethyl)-4-propoxybenzamide is a benzamide derivative featuring a phenylethylamine moiety linked to a benzamide core substituted with a propoxy group at the para position. Its molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.36 g/mol . The compound’s design combines lipophilic (phenylethyl) and electron-donating (propoxy) groups, which may influence solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
N-(2-phenylethyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-14-21-17-10-8-16(9-11-17)18(20)19-13-12-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWPHFIHGDNAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomerism: 4-Propoxy vs. 2-Propoxy Derivatives
A key structural analog is N-(2-phenylethyl)-2-propoxybenzamide (CAS: 880556-67-2), which differs only in the position of the propoxy group (ortho vs. para). Both isomers share the same molecular formula and weight, but the substituent position alters steric and electronic properties:
Heterocyclic Thiourea Derivatives
Compounds like B3 (piperidine-thiourea) and B4 (morpholine-thiourea) demonstrated moderate antioxidant activity (84.4–86.7% inhibition). These results suggest that replacing the benzamide core with heterocyclic thioureas retains bioactivity but may alter target specificity .
Physicochemical and Structural Properties
Crystallographic studies on related benzamides (e.g., bromo-nitro derivatives) reveal that substituent position impacts molecular packing. For instance, 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide forms distinct asymmetric units compared to its ortho-substituted analogs, influencing solubility and crystallinity . While data for N-(2-phenylethyl)-4-propoxybenzamide are lacking, its para-substitution likely promotes planar ring geometry, enhancing crystal lattice stability.
Data Table: Key Comparative Parameters
| Compound Name | Substituent Position | Molecular Weight (g/mol) | Biological Activity (% Inhibition) | Key Feature |
|---|---|---|---|---|
| This compound | 4-propoxy | 283.36 | Not reported | Enhanced resonance stabilization |
| N-(2-phenylethyl)-2-propoxybenzamide | 2-propoxy | 283.36 | Not reported | Steric hindrance |
| H10 (4-methoxy analog) | 4-methoxy | ~269.3 (calculated) | 87.7 | High electron donation |
| A8 (4-hydroxy analog) | 4-hydroxy | ~255.3 (calculated) | 86.6 | Radical scavenging |
| B4 (morpholine-thiourea) | N/A | Not provided | 86.7 | Heterocyclic backbone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
